molecular formula C16H30N2O4 B14175764 3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid

3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid

Cat. No.: B14175764
M. Wt: 314.42 g/mol
InChI Key: ZRWOQRKGKOYORB-UHFFFAOYSA-N
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Description

3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid is a chemical compound with the molecular formula C12H22N2O4. It is a derivative of piperazine, a heterocyclic organic compound, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and reagents like di-tert-butyl dicarbonate (Boc2O) for the Boc protection .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce the free amine derivative .

Scientific Research Applications

3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The isobutyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-[1-(tert-butoxycarbonyl)piperidin-4-yl]propanoic acid
  • (S)-3-(4-(tert-Butoxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid

Uniqueness

3-(4-(Tert-butoxycarbonyl)-3-isobutylpiperazin-1-YL)propanoic acid is unique due to its specific combination of the Boc protecting group and the isobutyl substituent. This combination provides both steric protection and enhanced lipophilicity, making it particularly useful in synthetic and pharmaceutical applications .

Properties

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

3-[4-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-methylpropyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C16H30N2O4/c1-12(2)10-13-11-17(7-6-14(19)20)8-9-18(13)15(21)22-16(3,4)5/h12-13H,6-11H2,1-5H3,(H,19,20)

InChI Key

ZRWOQRKGKOYORB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CCN1C(=O)OC(C)(C)C)CCC(=O)O

Origin of Product

United States

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